4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Overview
Description
4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4-position, a phenyl group at the 2-position, and a phenylpiperazine moiety at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves the nucleophilic substitution of a chloropyrimidine derivative with a phenylpiperazine. One common method involves the reaction of 2,4-dichloropyrimidine with phenylpiperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures . The reaction proceeds through the displacement of the chlorine atom at the 6-position by the nucleophilic nitrogen of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenylpiperazine moiety can undergo oxidation to form N-oxides or reduction to form secondary amines.
Coupling Reactions: The phenyl groups can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Secondary amines from the reduction of the piperazine ring.
Coupling Products: Various aryl or alkyl substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting central nervous system disorders, including Alzheimer’s disease and schizophrenia.
Biological Studies: Used as a probe to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition enhances cholinergic neurotransmission, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease. The compound may also interact with various neurotransmitter receptors, modulating their activity and influencing neurological functions .
Comparison with Similar Compounds
4-Chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine can be compared with other pyrimidine derivatives and phenylpiperazine-containing compounds:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a carboxamide group, showing selective acetylcholinesterase inhibition.
6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine: A pyridine derivative with anticancer activity.
2,4-Bis-(4’-methylpiperazin-1’-yl)pyrimidine: Contains two piperazine moieties, used in receptor binding studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-chloro-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4/c21-18-15-19(23-20(22-18)16-7-3-1-4-8-16)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10,15H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOQXUJWNNGGFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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